molecular formula C13H14FN3O2 B11734596 2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid

2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid

Cat. No.: B11734596
M. Wt: 263.27 g/mol
InChI Key: JXRYBSJSCKHROD-UHFFFAOYSA-N
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Description

2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring via an aminomethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the fluoroethyl group: The pyrazole ring is then alkylated with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.

    Aminomethylation: The resulting 1-(2-fluoroethyl)-1H-pyrazole is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Coupling with benzoic acid: Finally, the aminomethylated pyrazole is coupled with benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the benzoic acid group, potentially yielding alcohol or amine derivatives.

    Substitution: The fluoroethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may enhance its binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[1-(2-chloroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid
  • 2-({[1-(2-bromoethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid
  • 2-({[1-(2-iodoethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid

Uniqueness

The presence of the fluoroethyl group in 2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C13H14FN3O2

Molecular Weight

263.27 g/mol

IUPAC Name

2-[[[1-(2-fluoroethyl)pyrazol-4-yl]amino]methyl]benzoic acid

InChI

InChI=1S/C13H14FN3O2/c14-5-6-17-9-11(8-16-17)15-7-10-3-1-2-4-12(10)13(18)19/h1-4,8-9,15H,5-7H2,(H,18,19)

InChI Key

JXRYBSJSCKHROD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CN(N=C2)CCF)C(=O)O

Origin of Product

United States

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